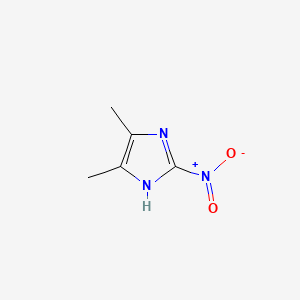

4,5-dimethyl-2-nitro-1H-imidazole

説明

Contextualization within Imidazole (B134444) Chemistry and the Nitroimidazole Class

Imidazole is a five-membered heterocyclic organic compound containing two nitrogen atoms. numberanalytics.comtsijournals.com First synthesized by Heinrich Debus in 1858, this planar ring structure is soluble in water and other polar solvents. nih.gov A key feature of imidazole is its aromaticity, with a sextet of π-electrons that confers stability and allows it to participate in various electrophilic and nucleophilic substitution reactions. numberanalytics.comnih.gov Imidazole is also amphoteric, meaning it can act as both an acid and a base. tsijournals.com

The nitroimidazole class is a group of organic compounds characterized by an imidazole ring substituted with at least one nitro group (-NO2). wikipedia.org The addition of the nitro group significantly influences the chemical properties of the imidazole ring. These compounds are often used as prodrugs, where the nitro group is reduced within target organisms to form reactive radical species. lecturio.com While 5-nitroimidazoles are common in various applications, 2-nitroimidazoles like azomycin (B20884) also have documented roles. wikipedia.orgnih.gov The position of the nitro group on the imidazole ring can lead to different isomers with distinct properties and reactivities.

Significance of the Imidazole Moiety in Advanced Chemical Synthesis and Materials Science Research

The imidazole ring is a versatile building block in both advanced chemical synthesis and materials science. Its ability to act as a good hydrogen bond donor and acceptor is fundamental to its role in the active sites of many enzymes. nih.gov This property, along with its aromaticity and basicity, makes it a valuable component in the synthesis of a wide array of bioactive molecules. numberanalytics.comnih.gov Imidazole derivatives are integral to the development of pharmaceuticals with antibacterial, antifungal, anti-inflammatory, and anticancer properties, among others. nih.govnih.gov

In materials science, the imidazole moiety is explored for its potential in creating sustainable and functional materials. numberanalytics.com Imidazole-based polymers can exhibit high thermal stability and ionic conductivity. numberanalytics.com Furthermore, imidazole compounds are investigated for their use in environmental applications, such as the capture of heavy metals and carbon dioxide. numberanalytics.com They are also used as corrosion inhibitors for metals like copper, forming a protective film on the surface. mdpi.com The unique properties of imidazole also lend themselves to the development of imidazole-functionalized surfaces for catalysis and sensing, as well as in the creation of ionic liquids and oriented liquid crystals. numberanalytics.comresearchgate.net

Overview of Key Research Avenues for 4,5-Dimethyl-2-nitro-1H-imidazole in Academic Chemistry

Research into this compound primarily focuses on its synthesis and its use as a precursor for creating more complex molecules. The synthesis of nitroimidazoles often involves the nitration of an imidazole ring using a mixture of nitric and sulfuric acids. wikipedia.org For substituted imidazoles, various synthetic strategies are employed to control the regioselectivity of the reaction. derpharmachemica.com

A significant area of research involves the alkylation of the imidazole ring to produce N-substituted derivatives. Studies have shown that the alkylation of nitroimidazoles can be highly sensitive to reaction conditions such as the base, solvent, and temperature, influencing the final product's structure and yield. derpharmachemica.com For instance, research on the alkylation of 2-methyl-5-nitro-1H-imidazole has demonstrated regioselectivity for the N1 position under specific conditions. derpharmachemica.com

Furthermore, this compound and its derivatives are investigated for their potential in medicinal chemistry. The core structure is used as a scaffold to build new compounds with potential therapeutic applications. For example, derivatives have been synthesized and evaluated for their activity against various pathogens. brieflands.com The study of its thermal properties, such as melting point and decomposition, is also a key aspect of its characterization in research. researchgate.net

Structure

3D Structure

特性

CAS番号 |

5213-47-8 |

|---|---|

分子式 |

C5H7N3O2 |

分子量 |

141.13 g/mol |

IUPAC名 |

4,5-dimethyl-2-nitro-1H-imidazole |

InChI |

InChI=1S/C5H7N3O2/c1-3-4(2)7-5(6-3)8(9)10/h1-2H3,(H,6,7) |

InChIキー |

UQVVCXIRILGGCV-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N=C(N1)[N+](=O)[O-])C |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 4,5 Dimethyl 2 Nitro 1h Imidazole and Its Chemical Precursors/derivatives

De Novo Synthesis Approaches to the Imidazole (B134444) Ring System

The initial and crucial step in the synthesis of 4,5-dimethyl-2-nitro-1H-imidazole is the formation of its precursor, 4,5-dimethyl-1H-imidazole. Modern synthetic strategies are geared towards efficiency, atom economy, and procedural simplicity.

Multicomponent Reaction Strategies for Imidazole Core Formation

Multicomponent reactions (MCRs) offer a powerful and efficient pathway for the synthesis of substituted imidazoles in a single step from three or more starting materials. The Debus-Radziszewski imidazole synthesis, a classic example of an MCR, is a well-established method for preparing 2,4,5-trisubstituted imidazoles. wikipedia.orghandwiki.orgscribd.com For the synthesis of 4,5-dimethyl-1H-imidazole, this reaction involves the condensation of a 1,2-dicarbonyl compound (diacetyl or butane-2,3-dione), an aldehyde (formaldehyde), and ammonia. wikipedia.orghandwiki.org

Diacetyl + Formaldehyde (B43269) + 2 NH₃ → 4,5-Dimethyl-1H-imidazole + 3 H₂O

The reaction proceeds through the initial formation of a diimine from the condensation of the dicarbonyl compound with ammonia, which then reacts with the aldehyde to form the imidazole ring. wikipedia.org This one-pot synthesis is advantageous due to its convergence and the ready availability of the starting materials.

Cycloaddition and Condensation Reactions in 4,5-Dimethylimidazole Synthesis

Condensation reactions provide another robust route to 4,5-disubstituted imidazoles. A notable method involves the reaction of a 1,2-diketone, such as diacetyl, with urotropine (hexamethylenetetramine) in the presence of ammonium (B1175870) acetate. organic-chemistry.orgresearchgate.net Urotropine serves as an in situ source of formaldehyde and ammonia, streamlining the reaction process.

This solventless, microwave-assisted approach has been shown to be particularly efficient for the synthesis of 4,5-disubstituted imidazoles, including 4,5-dimethyl-1H-imidazole. organic-chemistry.orgresearchgate.net The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. asianpubs.orgorientjchem.orgjlu.edu.cn

A typical reaction setup involves mixing the 1,2-diketone, urotropine, and ammonium acetate, often with a catalytic amount of acetic acid, and irradiating the mixture in a microwave reactor. The high-purity products obtained make this an attractive and greener alternative to traditional multi-step syntheses. organic-chemistry.orgresearchgate.net

Post-Synthetic Functionalization and Modification Strategies

Once the 4,5-dimethyl-1H-imidazole core is synthesized, the next critical step is the introduction of the nitro group at the C-2 position. This is typically achieved through electrophilic nitration.

Regioselective Nitration of Imidazole Ring Systems

The nitration of the imidazole ring is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the ring and the reaction conditions employed.

The direct nitration of 4,5-dimethyl-1H-imidazole to yield the 2-nitro derivative requires careful optimization of the nitrating agent and reaction parameters to achieve the desired regioselectivity and avoid the formation of byproducts. A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. icm.edu.plresearchgate.netgoogle.comgoogle.com

The reaction temperature, reaction time, and the ratio of the nitrating acids are crucial variables that must be controlled. For instance, in the nitration of related substituted imidazoles, it has been observed that both temperature and the concentration of the nitrating species play a significant role in the outcome of the reaction. researchgate.netgoogle.com An improved process for preparing 4(5)-nitroimidazoles utilizes an anhydrous sulfuric acid and nitric acid medium containing an excess of free sulfur trioxide, which ensures anhydrous conditions throughout the reaction and can lead to higher yields. google.com

Below is an interactive table summarizing typical conditions explored in the optimization of imidazole nitration reactions.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Nitrating Agent | HNO₃/H₂SO₄ | Fuming HNO₃/Oleum | HNO₃/SO₃ |

| Temperature | 0-25 °C | 90-115 °C | -10 to 0 °C |

| Reaction Time | 1-3 hours | 2-6 hours | 30-60 minutes |

| Solvent | Sulfuric Acid | None (neat) | Acetic Anhydride |

This table represents a generalized summary of conditions often explored in the literature for imidazole nitration and should be adapted for the specific substrate.

The mechanism of electrophilic nitration of imidazoles involves the attack of the nitronium ion (NO₂⁺), generated in situ from the mixture of nitric and sulfuric acids, on the electron-rich imidazole ring. The position of attack is influenced by the electronic effects of the substituents on the ring.

In the case of 4,5-dimethyl-1H-imidazole, the two methyl groups are electron-donating, which activates the imidazole ring towards electrophilic attack. However, the nitrogen atoms in the ring are electron-withdrawing, particularly at the C-2 position. This makes the C-2 position less reactive than the C-4 and C-5 positions in an unsubstituted imidazole. However, since the C-4 and C-5 positions are already substituted with methyl groups, the electrophilic attack is directed to the C-2 position.

The general mechanism proceeds as follows:

Formation of the Nitronium Ion: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).

Electrophilic Attack: The π-system of the imidazole ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.

Deprotonation: A base in the reaction mixture, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that was attacked by the nitronium ion, restoring the aromaticity of the imidazole ring and yielding the final product, this compound.

C-H Functionalization Methodologies on the Imidazole Scaffold

The direct functionalization of carbon-hydrogen (C-H) bonds on the imidazole core represents a powerful and atom-economical approach to introduce molecular complexity. This strategy avoids the need for pre-functionalized starting materials, streamlining synthetic pathways.

Directed Metalation and Subsequent Cross-Coupling Reactions (e.g., Negishi Coupling)

Directed ortho-metalation (DoM) is a potent technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org For the imidazole scaffold, the N-H proton is first abstracted, and subsequent C-H activation can be directed by a suitable group.

While direct C-H metalation of the imidazole ring of this compound itself is challenging due to the acidic N-H and the electron-withdrawing nitro group, derivatization with a protecting/directing group can enable such transformations. For instance, an N-aryl or other suitably substituted group could direct metalation to a specific C-H bond. Following metalation, the resulting organometallic intermediate can undergo various reactions, including cross-coupling.

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a versatile method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of a metalated imidazole, transmetalation to a zinc halide would generate the required organozinc reagent. This species could then be coupled with a variety of aryl, vinyl, or alkyl halides to introduce new substituents onto the imidazole ring. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Table 1: Overview of Negishi Coupling Reaction

| Component | Description | Examples |

|---|---|---|

| Organozinc Reagent | R'-ZnX | Aryl-ZnCl, Alkenyl-ZnBr, Alkyl-ZnI |

| Organic Halide/Triflate | R-X | Aryl-Br, Vinyl-I, Aryl-OTf |

| Catalyst | Palladium or Nickel complex | Pd(PPh₃)₄, Ni(dppe)Cl₂, Pd(P(t-Bu)₃)₂ |

| Product | R-R' | Biaryls, Styrenes, Alkylated arenes |

Nucleophilic Substitution of Hydrogen (SNH) Processes

Nucleophilic substitution of hydrogen (SNH) is a direct method for replacing a hydrogen atom on an electron-deficient aromatic ring with a nucleophile. psu.edu The electron-withdrawing nitro group on the imidazole ring makes the C-H bonds susceptible to nucleophilic attack. This process typically involves the formation of a σH-adduct, which is then oxidized to restore aromaticity.

Recent research has demonstrated that the nitro group in nitroimidazoles can be displaced by carbon nucleophiles. rsc.org For instance, reactions of nitroimidazoles with highly enolizable carbanions can proceed in water without the need for a catalyst, representing a green chemistry approach. rsc.org This methodology could potentially be applied to this compound to introduce new carbon-based substituents at the 2-position, although displacement of the nitro group is more commonly observed. The success of SNH at other positions would depend on the specific reaction conditions and the nucleophile used.

Derivatization via Selective Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group. This conversion opens up a vast array of subsequent derivatization possibilities.

Catalytic Hydrogenation and Chemical Reduction to Aminoimidazoles

The reduction of the nitro group in this compound to the corresponding 2-amino-4,5-dimethyl-1H-imidazole is a key transformation. This can be achieved through various methods, with catalytic hydrogenation being a common and efficient choice. commonorganicchemistry.com

Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com It is often clean and high-yielding. However, the choice of catalyst can be crucial to avoid the reduction of other functional groups or the imidazole ring itself. Raney nickel is sometimes preferred for substrates where dehalogenation could be a side reaction. commonorganicchemistry.com

Chemical Reduction: A wide range of chemical reducing agents can also effect this transformation, often with greater functional group tolerance.

Metals in Acidic Media: Reagents like iron (Fe) or zinc (Zn) in acetic acid are mild and effective for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another classic reagent for this purpose. wikipedia.org

Hydrazine-based Systems: Hydrazine (B178648) in the presence of a metal catalyst like Raney nickel can reduce nitro groups. wikipedia.org A system of hydrazine glyoxylate (B1226380) with zinc or magnesium powder has been reported as a highly effective and selective method for reducing aromatic nitro compounds at room temperature. researchgate.net

Sodium Borohydride (B1222165) Systems: While sodium borohydride (NaBH₄) itself does not typically reduce nitro groups, its reactivity can be enhanced. A system using NaBH₄ in the presence of a nickel catalyst, such as Ni(PPh₃)₄, has been shown to reduce nitroaromatics to their corresponding amines. jsynthchem.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Selectivity |

|---|---|---|

| H₂/Pd-C | Hydrogen gas, solvent (e.g., EtOH, MeOH) | Highly efficient, can reduce other groups |

| H₂/Raney Ni | Hydrogen gas, solvent | Useful when avoiding dehalogenation |

| Fe/AcOH or HCl | Acidic aqueous solution | Mild and selective |

| Zn/AcOH or NH₄Cl | Acidic or neutral conditions | Mild, can produce hydroxylamines |

| SnCl₂/HCl | Acidic conditions | Classic, mild method |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous solution | Can be selective |

Alkylation and Acylation at Heteroatomic and Carbon Centers

Modification of the imidazole ring can also be readily achieved through alkylation and acylation reactions, primarily at the nitrogen atoms.

Regioselective N-Alkylation Strategies for Imidazole Systems

The N-alkylation of unsymmetrical imidazoles like this compound can potentially lead to two different isomers. The regioselectivity of this reaction is influenced by several factors, including the tautomeric equilibrium of the imidazole, the nature of the alkylating agent, the solvent, the base used, and the reaction temperature. electronicsandbooks.comotago.ac.nz

In neutral or mildly acidic conditions, the alkylation of 4(5)-nitroimidazoles often favors the formation of the 1-alkyl-5-nitro isomer. electronicsandbooks.com However, in strongly acidic media and at lower temperatures, protonation can enhance this regioselectivity. At higher temperatures, the thermodynamically more stable 4-nitro isomer may be formed preferentially. electronicsandbooks.com

For the alkylation of 4-nitro and 5-nitroimidazoles, studies have shown that the reaction is sensitive to the operating conditions. derpharmachemica.comresearchgate.net The use of potassium carbonate (K₂CO₃) as a base in acetonitrile (B52724) at elevated temperatures (e.g., 60°C) has been found to provide good yields. derpharmachemica.comresearchgate.net The steric hindrance of substituents on the imidazole ring also plays a significant role in directing the incoming alkyl group to the less sterically hindered nitrogen atom. otago.ac.nz

Table 3: Conditions for Regioselective N-Alkylation of Nitroimidazoles

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Major Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Nitroimidazole | Benzyl chloride | K₂CO₃ | CH₃CN | 60 °C | 1-Benzyl-4-nitro-1H-imidazole | Good | derpharmachemica.com, researchgate.net |

| 2-Methyl-5-nitroimidazole (B138375) | Benzyl chloride | K₂CO₃ | CH₃CN | 60 °C | 1-Benzyl-2-methyl-4-nitro-1H-imidazole | Good | derpharmachemica.com, researchgate.net |

| 4(5)-Nitroimidazole | Benzyl chloride | None | Acidic Media | 75 °C | 1-Benzyl-5-nitro-1H-imidazole | - | electronicsandbooks.com |

This table is based on findings for similar nitroimidazole systems and illustrates the principles that would apply to the alkylation of this compound. The precise outcomes would require experimental verification for this specific substrate.

Acylation Reactions for Diverse Scaffold Construction

Acylation of the imidazole ring is a powerful tool for introducing a wide range of functional groups, thereby enabling the construction of diverse molecular scaffolds. While specific literature on the acylation of this compound is not abundant, general principles of nitroimidazole chemistry can be applied. The presence of the electron-withdrawing nitro group at the C2 position deactivates the imidazole ring towards electrophilic attack. However, acylation can be achieved under appropriate conditions, often targeting the nitrogen atoms or, in some cases, a deprotonated carbon atom.

For instance, N-acylation can be readily accomplished by treating the imidazole with acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group onto one of the ring nitrogens, which can serve as a handle for further synthetic transformations or directly contribute to the biological activity of the final compound.

In a broader context of nitroimidazole chemistry, acylation has been employed to introduce various functionalities. For example, the acylation of the side chain of 2-nitroimidazole (B3424786) derivatives has been explored to create compounds with varying alkylating and acylating properties. nih.gov These studies have successfully developed methodologies for selective N-acylation over N,O-bisacylation in molecules containing hydroxyl groups. nih.gov Furthermore, the acylation of arylamines with chloroacetyl chloride, followed by conversion to thio-oxahydrazides and subsequent acylation with (4-nitro-1H-imidazol-1-yl)acetic acid, has been used to synthesize hybrid imidazolyl-thiadiazole structures. finechem-mirea.ru These examples highlight the versatility of acylation reactions in building complex molecules from nitroimidazole precursors.

The following table summarizes representative acylation reactions on nitroimidazole scaffolds, which could be adapted for this compound.

| Starting Material | Acylating Agent | Product Type | Reference |

| 2-Nitroimidazole with β-amino alcohol side chain | Various acyl chlorides/anhydrides | N-acylated 2-nitroimidazoles | nih.gov |

| Propargylamine | (4-Nitro-1H-imidazol-1-yl)acetic acid | N-propargyl-2-(4-nitro-1H-imidazol-1-yl)acetamide | finechem-mirea.ru |

| Arylamines | Chloroacetyl chloride | N-Aryl-2-chloroacetamides | finechem-mirea.ru |

Controlled Oxidation Reactions of Alkyl Substituents

The selective oxidation of alkyl groups attached to a heterocyclic core represents a valuable synthetic transformation, allowing for the introduction of new functionalities and the modulation of a compound's physicochemical properties.

Transformation of Methyl Groups to Carboxylic Acid Functionalities

The conversion of the methyl groups of this compound to carboxylic acid functionalities would yield 2-nitro-1H-imidazole-4,5-dicarboxylic acid, a potentially valuable intermediate for further derivatization. While direct oxidation of this compound is not explicitly detailed in the literature, related transformations provide strong evidence for the feasibility of this reaction.

A key precedent is the oxidation of benzimidazole (B57391) with oxidizing agents like potassium permanganate (B83412) or nitric acid to produce imidazole-4,5-dicarboxylic acid. google.com Nitric acid, in particular, has been shown to be an effective oxidant for converting cyclic ketones and other cyclic compounds into dicarboxylic acids. google.combibliotekanauki.pl For example, adipic acid is produced industrially by the nitric acid oxidation of a mixture of cyclohexanone (B45756) and cyclohexanol. bibliotekanauki.pl

The conditions for such oxidations, typically involving elevated temperatures and the presence of a catalyst in some cases, would need to be carefully optimized for this compound. The electron-withdrawing nitro group would likely influence the reactivity of the methyl groups, potentially requiring more forcing conditions.

The following table outlines general conditions for the oxidation of related compounds to dicarboxylic acids.

| Starting Material | Oxidizing Agent | Product | Key Conditions | Reference |

| Benzimidazole | Potassium permanganate/Nitric acid | Imidazole-4,5-dicarboxylic acid | Not specified | google.com |

| Cyclohexanone/Cyclohexanol | 50-60% Nitric acid | Adipic acid | Industrial process | bibliotekanauki.pl |

| Cyclic ketones (e.g., cyclopentanone) | Oxygen/Air with metal salt catalyst | Dicarboxylic acids (e.g., glutaric acid) | 70-100°C, 0.1-0.4 MPa, acetic acid solvent | bibliotekanauki.pl |

Synthetic Routes to Imidazole N-Oxide Derivatives

Imidazole N-oxides are versatile intermediates in organic synthesis, as the N-oxide functionality can activate the imidazole ring for various transformations and can also be readily removed. nih.govresearchgate.net

Functionalization of Imidazole N-Oxides via Metal-Free Coupling Reactions

The functionalization of imidazole N-oxides can often be achieved without the need for transition metal catalysts, offering a more sustainable and cost-effective synthetic approach. nih.gov One notable example is the C-H/C-H coupling of 2H-imidazole 1-oxides with polyphenols, which proceeds under metal-free conditions to produce imidazole-linked polyphenolic compounds. nih.gov This reaction demonstrates the ability to form new carbon-carbon bonds at the C5 position of the imidazole N-oxide ring.

Another metal-free approach involves the deoxygenative nucleophilic halogenation of 2-unsubstituted imidazole N-oxides at the C2 position using tosyl halides. nih.gov These reactions highlight the reactivity of the imidazole N-oxide scaffold and its potential for introducing a variety of substituents.

The following table summarizes examples of metal-free functionalization of imidazole N-oxides.

| Imidazole N-Oxide Substrate | Coupling Partner/Reagent | Product Type | Key Features | Reference |

| 2H-Imidazole 1-oxides | Polyphenols | Imidazole-linked polyphenols | Metal-free C-H/C-H coupling | nih.gov |

| 2-Unsubstituted imidazole N-oxides | Tosyl halides | 2-Halo-imidazoles | Deoxygenative nucleophilic halogenation | nih.gov |

Synthetic Pathways Involving Imidazole N-Oxides as Intermediates

Imidazole N-oxides serve as valuable intermediates in multi-step synthetic sequences, enabling the construction of complex heterocyclic systems. nih.govmdpi.com For instance, 2-unsubstituted imidazole N-oxides can undergo [3+2] cycloaddition reactions with various dipolarophiles. nih.govmdpi.com

Furthermore, imidazole N-oxides can be O-alkylated to form 3-alkoxyimidazolium salts. These salts, in turn, can be used to generate N-alkoxy-substituted imidazol-2-ylidenes, which are precursors to various functionalized imidazole derivatives. mdpi.com The deoxygenation of imidazole N-oxides, typically with reagents like Raney nickel, provides a straightforward route back to the parent imidazole, allowing for the N-oxide to be used as a temporary activating or directing group. mdpi.com

The synthesis of benzimidazole N-oxides from the base-mediated cyclization of o-nitroanilines provides an analogous strategy that could potentially be applied to the synthesis of the N-oxide of this compound, starting from a suitably substituted nitroaniline precursor. researchgate.net

The following table illustrates the utility of imidazole N-oxides as synthetic intermediates.

| Reaction Type | Reagents/Conditions | Resulting Product/Intermediate | Application | Reference |

| Cycloaddition | Ethyl cyanoacetate, aldehyde catalyst | Ethyl 2-cyano-2-(1,3-dihydro-2H-imidazol-2-ylidene)acetates | Construction of functionalized imidazoles | nih.gov |

| O-Alkylation | Alkyl halides | 3-Alkoxyimidazolium salts | Precursors to N-alkoxy-imidazol-2-ylidenes | mdpi.com |

| Deoxygenation | Raney Nickel | 1,4,5-Trisubstituted imidazoles | Removal of N-oxide functionality | mdpi.com |

| Cyclization (Benzimidazole analogy) | Base-mediated cyclization of o-nitroaniline | Benzimidazole N-oxide | Synthesis of the N-oxide ring system | researchgate.net |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. High-resolution ¹H and ¹³C NMR, in conjunction with two-dimensional techniques, would provide a definitive structural assignment for 4,5-dimethyl-2-nitro-1H-imidazole.

High-Resolution ¹H and ¹³C NMR for Detailed Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The two methyl groups at the C4 and C5 positions would likely appear as two distinct singlets in the aliphatic region of the spectrum. Their chemical shifts would be influenced by the electronic environment of the imidazole (B134444) ring, which is significantly affected by the electron-withdrawing nitro group. For comparison, in 2-methyl-4(5)-nitroimidazole, the methyl protons appear as a singlet. researchgate.net The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift, characteristic of acidic protons on a nitrogen atom within an aromatic heterocycle. The exact chemical shift of the N-H proton can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide crucial information about the carbon skeleton. It is expected to show four distinct signals: two for the methyl carbons and two for the imidazole ring carbons (C4 and C5), with the C2 carbon bearing the nitro group also being detectable, though its signal might be broadened or have a lower intensity due to the quadrupolar relaxation of the attached nitrogen atom. The chemical shifts of the ring carbons would be significantly influenced by the substituents. For instance, in various N-alkylated 4-nitro-1H-imidazoles, the C4 and C5 carbons exhibit distinct chemical shifts. derpharmachemica.com In 1-methyl-4,5-dinitro-1H-imidazole, the imidazole ring carbons are also clearly distinguished in the NMR spectrum. sci-hub.box

| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Proton | Predicted Chemical Shift (ppm) | | -CH₃ (at C4/C5) | Two singlets | | -CH₃ (at C4/C5) | Two singlets | | N-H | Broad singlet, downfield |

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon | Predicted Chemical Shift (ppm) | | -CH₃ (at C4/C5) | Two signals in the aliphatic region | | -CH₃ (at C4/C5) | Two signals in the aliphatic region | | C2 | Downfield, potentially broad | | C4/C5 | Two distinct signals in the aromatic region |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide information about the chemical environment of individual nuclei, 2D NMR techniques are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would be used to identify proton-proton couplings. In the case of this compound, this technique would primarily be used to confirm the absence of coupling between the two methyl groups, as they are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signals of the methyl groups to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Assignments

The FTIR spectrum of this compound would be characterized by the vibrational modes of the imidazole ring, the methyl groups, and the nitro group. The characteristic symmetric and asymmetric stretching vibrations of the NO₂ group are expected to appear as strong bands in the regions of 1550-1490 cm⁻¹ and 1360-1300 cm⁻¹, respectively. For example, in 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, a strong band is observed at 1513 cm⁻¹ corresponding to the nitro group. rsc.org The C-H stretching vibrations of the methyl groups would be observed around 2900-3000 cm⁻¹. The N-H stretching vibration of the imidazole ring is expected as a broad band in the region of 3100-3300 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring would appear in the fingerprint region (1600-1400 cm⁻¹).

| Predicted FTIR Data for this compound | | :--- | :--- | | Functional Group | Predicted Wavenumber (cm⁻¹) | | N-H stretch | 3100-3300 (broad) | | C-H stretch (methyl) | 2900-3000 | | C=N/C=C stretch (ring) | 1400-1600 | | NO₂ asymmetric stretch | 1550-1490 (strong) | | NO₂ symmetric stretch | 1360-1300 (strong) |

Raman Spectroscopy for Complementary Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR. While polar groups like C=O and N-O are strong in FTIR, non-polar and symmetric bonds often give strong signals in Raman spectra. The symmetric stretching of the nitro group would also be visible in the Raman spectrum. The vibrations of the imidazole ring would also be Raman active. Computational studies on 2-nitroimidazole (B3424786) derivatives have shown that the imidazole moiety's spectroscopic properties are a dominant feature in the Raman spectra. nih.gov The C-C and C-N stretching modes within the ring would provide a characteristic fingerprint.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the imidazole ring. The loss of characteristic fragments such as NO, OH, and H₂O can also be observed, which is a common feature in the mass spectra of nitro-aromatic compounds. researchgate.net For instance, the mass spectrum of 4-methyl-5-nitro-1H-imidazole shows a clear molecular ion peak. nist.gov High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition, providing further confirmation of the compound's identity.

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Ion | Description | | [M]⁺ | Molecular ion | | [M - NO₂]⁺ | Loss of the nitro group | | [M - O]⁺ | Loss of an oxygen atom | | [M - NO]⁺ | Loss of nitric oxide |

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition Determination

High-resolution mass spectrometry (HR-MS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. For this compound, with a chemical formula of C₅H₇N₃O₂, the theoretical exact mass can be calculated.

HR-MS analysis, typically using techniques like time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). This level of accuracy allows for the differentiation between ions of the same nominal mass but different elemental compositions, thus confirming the chemical formula of the analyte.

Table 1: Theoretical Exact Mass of this compound

| Formula | Elemental Composition | Theoretical Exact Mass (Da) |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its constituent parts. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation pathways of nitroimidazoles are influenced by the positions of the substituents on the imidazole ring.

Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or related species. In the case of 2-nitroimidazoles, reductive fragmentation can also occur. nih.gov The presence of methyl groups on the imidazole ring will also influence the fragmentation, potentially leading to the loss of a methyl radical (CH₃).

Table 2: Plausible Fragmentation Patterns for this compound in MS/MS

| Precursor Ion (m/z) | Plausible Fragment Ion | Neutral Loss | Plausible Fragment m/z |

|---|---|---|---|

| 142.0616 ([M+H]⁺) | Loss of nitro group | NO₂ | 96.0691 |

| 142.0616 ([M+H]⁺) | Loss of hydroxyl radical | OH | 125.0560 |

| 142.0616 ([M+H]⁺) | Loss of methyl radical | CH₃ | 127.0460 |

Chemical Derivatization Strategies for Enhanced Ionization Efficiency in Mass Spectrometry

For certain compounds, especially those with low proton affinity or that are not readily ionized by common techniques like electrospray ionization (ESI), chemical derivatization can be employed to enhance ionization efficiency and improve detection limits in mass spectrometry. While no specific derivatization strategies for this compound are documented, general approaches for nitroimidazoles can be considered.

One common strategy involves the introduction of a permanently charged group or a group that is easily ionizable. For instance, derivatizing the imidazole N-H with a reagent containing a quaternary ammonium (B1175870) group would introduce a fixed positive charge, leading to a significant increase in ESI signal intensity. Another approach could involve the reduction of the nitro group to an amino group, which is more readily protonated. However, this would alter the original structure and would need to be carefully considered in the context of the analytical goals.

Electronic and Luminescence Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions. The imidazole ring and the nitro group are both chromophores.

The π→π* transitions, typically of high intensity, are associated with the conjugated π-system of the imidazole ring and the nitro group. The n→π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron from the oxygen or nitrogen atoms to an anti-bonding π* orbital. The solvent environment can influence the positions and intensities of these absorption bands. For example, a related compound, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, exhibits absorption peaks in the UV-Vis region. researchgate.net

Steady-State and Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

Fluorescence spectroscopy provides insights into the excited-state properties of a molecule. Upon absorption of light, a molecule is promoted to an excited electronic state. The subsequent emission of a photon as the molecule returns to the ground state is known as fluorescence. However, many nitroaromatic compounds are known to be efficient quenchers of fluorescence. nih.govtandfonline.com This is often due to efficient intersystem crossing from the singlet excited state to a triplet state, or through photoinduced electron transfer processes. mdpi.com

Therefore, it is anticipated that this compound would exhibit weak or no fluorescence. The presence of the electron-withdrawing nitro group can provide a pathway for non-radiative decay of the excited state, thus diminishing the fluorescence quantum yield. The study of luminescence in similar compounds often focuses on their ability to quench the fluorescence of other materials, which can be utilized in sensing applications. researchgate.netsemanticscholar.org

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, the crystal structure of the closely related compound, 4,5-dinitro-1H-imidazole, provides a valuable illustration of the type of detailed structural information that can be obtained. nih.govresearchgate.net

In the crystal structure of 4,5-dinitro-1H-imidazole, the molecule is essentially planar, with the exception of the oxygen atoms of the nitro groups. nih.govresearchgate.net The crystal packing is stabilized by intermolecular hydrogen bonds between the imidazole N-H donor and a nitrogen atom of the imidazole ring of a neighboring molecule. nih.govresearchgate.net An SCXRD analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, as well as details of intermolecular interactions in the solid state.

Table 3: Illustrative Crystallographic Data for the Related Compound 4,5-dinitro-1H-imidazole

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₃H₂N₄O₄ | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | nih.govresearchgate.net |

| a (Å) | 10.034(2) | nih.govresearchgate.net |

| b (Å) | 9.736(2) | nih.govresearchgate.net |

| c (Å) | 11.239(2) | nih.govresearchgate.net |

| β (°) | 115.19(3) | nih.govresearchgate.net |

| Volume (ų) | 992.1(3) | nih.govresearchgate.net |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,5-dinitro-1H-imidazole |

Definitive Determination of Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguously determining the solid-state structure of a crystalline compound. This technique would provide precise measurements of bond lengths, bond angles, and dihedral angles of this compound. Such data would reveal the planarity of the imidazole ring, the orientation of the nitro group relative to the ring, and the conformation of the methyl groups.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 825.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be obtained from a single-crystal X-ray diffraction analysis. They are not based on experimental results.

Detailed Analysis of Crystal Packing and Intermolecular Interactions

Table 2: Hypothetical Intermolecular Interaction Data for this compound

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H···O | 2.9 | 170 |

| Weak Interaction | C-H···O | 3.2 | 155 |

| π-π Stacking Distance | Ring Centroid to Ring Centroid | 3.6 | - |

Note: This table presents hypothetical data to illustrate the types of intermolecular interactions and their geometric parameters that would be determined from a crystallographic study. These are not experimental values.

Until experimental crystallographic data for this compound becomes available, any discussion of its specific structural features remains speculative. Further research is required to provide the foundational data for a thorough and scientifically accurate understanding of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculation Methodologies

The study of 4,5-dimethyl-2-nitro-1H-imidazole at a molecular level is greatly enhanced by a variety of quantum chemical calculation methodologies. These computational tools allow for the detailed exploration of the molecule's electronic structure and properties, providing a theoretical foundation for its observed chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the electronic properties of molecules, including various imidazole (B134444) derivatives. orientjchem.orgnih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, providing a framework to study its ground state properties. For substituted imidazoles, DFT has been successfully used to analyze molecular structures and their corresponding efficiencies in various applications. nih.gov

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. Using DFT methods, such as the widely employed B3LYP functional with a suitable basis set like 6-31G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. acadpubl.eunih.gov This process minimizes the total energy of the molecule, providing a detailed picture of its equilibrium structure. A potential surface scan can also be performed to identify the most stable conformer. nih.gov For the title compound, this analysis would reveal the planarity of the imidazole ring and the orientation of the nitro and methyl substituents.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Illustrative Data) This table is for illustrative purposes to show typical data obtained from DFT calculations, as specific experimental or calculated data for this exact molecule is not available in the cited sources.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.37 |

| C2-N3 | 1.38 | |

| C4-C5 | 1.36 | |

| C2-N(nitro) | 1.45 | |

| Bond Angle (°) | N1-C2-N3 | 110.5 |

| C4-C5-C(methyl) | 125.0 | |

| C5-C4-C(methyl) | 126.0 |

Vibrational Frequency Calculations and Spectroscopic Assignments

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical predictions of the molecule's infrared (IR) and Raman spectra. acadpubl.eu The calculated frequencies help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov For this compound, this would involve identifying the characteristic stretching frequencies of the C-NO2 group, the imidazole ring vibrations, and the C-H vibrations of the methyl groups. Theoretical wavenumbers are often scaled to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental data. researchgate.net

Topological Analysis of Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool for analyzing the nature of chemical bonding. It provides a visual representation of electron pair localization in a molecule, distinguishing between core electrons, covalent bonds, and lone pairs. nih.gov An ELF analysis of this compound would map the electronic distribution, revealing the covalent character of the C-C, C-N, and N-H bonds within the imidazole ring and the C-N bond to the nitro group. It would also show the localization of lone pairs on the nitrogen and oxygen atoms. This method helps in understanding the electronic structure beyond simple orbital descriptions and can identify regions of high electron density that are susceptible to electrophilic or nucleophilic attack. orientjchem.orgnih.gov

Hartree-Fock (HF) and Post-Hartree-Fock Methods for Electronic Structure Refinement

The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction using a single Slater determinant. aps.org While computationally efficient, the HF method systematically neglects electron correlation—the interaction between individual electrons—which can be a significant limitation for accurately predicting certain molecular properties. nih.gov

To overcome this, post-Hartree-Fock methods have been developed. These methods, which include Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory, explicitly incorporate electron correlation. While more computationally demanding, they offer a higher level of accuracy for energies and molecular properties. For nitroaromatic compounds, where electron correlation effects can be pronounced, applying post-Hartree-Fock methods can provide a more refined and accurate description of the electronic structure compared to HF or even some DFT functionals.

Electronic Structure and Chemical Reactivity Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. For this compound, these analyses focus on how the interplay between the electron-donating methyl groups and the electron-withdrawing nitro group shapes its reactivity.

Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. nih.gov

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. orientjchem.org For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the nitro group, indicating sites prone to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms. This analysis identifies the primary sites for intermolecular interactions. The presence of the nitro group is known to enhance the electrophilicity of the molecule.

Table 2: Illustrative Quantum Chemical Reactivity Descriptors (Illustrative Data) This table is for illustrative purposes to show typical data obtained from DFT calculations, as specific experimental or calculated data for this exact molecule is not available in the cited sources.

| Descriptor | Definition | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.3 eV |

| Ionization Potential (I) | -EHOMO | 6.8 eV |

| Electron Affinity (A) | -ELUMO | 2.5 eV |

| Global Hardness (η) | (I - A) / 2 | 2.15 eV |

| Global Softness (S) | 1 / (2η) | 0.23 eV-1 |

Frontier Molecular Orbital (HOMO-LUMO) Theory for Reactivity Prediction and Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more prone to chemical reactions. irjweb.com The energies of the HOMO and LUMO also relate to the molecule's ability to donate and accept electrons, respectively. A higher HOMO energy indicates a better electron donor, while a lower LUMO energy suggests a better electron acceptor.

Theoretical calculations for imidazole derivatives have shown that the HOMO-LUMO energy gap can be used to predict their bioactivity. irjweb.com The transfer of charge within the molecule, a phenomenon confirmed by the calculated HOMO and LUMO energy gaps, is a significant aspect of its electronic behavior. niscpr.res.in

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | Varies with computational method | irjweb.comorientjchem.org |

| LUMO Energy | Varies with computational method | irjweb.comorientjchem.org |

Note: Specific energy values are highly dependent on the computational method and basis set used in the theoretical calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

By examining the interactions between these localized orbitals, NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital. rsc.org These interactions, often referred to as hyperconjugative interactions, play a significant role in determining molecular geometry and reactivity. researchgate.netrsc.org For imidazole derivatives, NBO analysis has been used to understand the stability arising from these charge delocalization phenomena. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the electrostatic charge distribution on the surface of a molecule. chemrxiv.org It helps in identifying the regions that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. orientjchem.org

The MEP map is typically colored to represent different potential values. Red areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to attack by electrophiles. Conversely, blue areas represent regions of low electron density and positive electrostatic potential, which are the likely sites for nucleophilic attack. Intermediate potentials are usually shown in shades of green and yellow. For imidazole derivatives, MEP analysis has been instrumental in identifying the nitrogen atoms of the imidazole ring as centers of high electron density. orientjchem.org

Mulliken Population Analysis and Natural Atomic Charge Determination

Determining the distribution of electric charge within a molecule is fundamental to understanding its chemical behavior. Mulliken population analysis is a common method for calculating the partial atomic charges in a molecule. niscpr.res.inuni-muenchen.de This method partitions the total electron population among the different atoms based on the contribution of their basis functions to the molecular orbitals.

While Mulliken charges are computationally straightforward to obtain, they are known to be sensitive to the choice of the basis set used in the calculation. uni-muenchen.de An alternative and often more robust method is the determination of natural atomic charges through Natural Population Analysis (NPA), which is part of the NBO analysis. These charges are generally less dependent on the basis set. Comparing Mulliken and natural charges can provide a more comprehensive picture of the charge distribution. researchgate.net For various imidazole derivatives, both Mulliken and natural atomic charges have been calculated to understand the electronic structure and its influence on molecular properties. niscpr.res.inresearchgate.netnih.gov

Table 2: Comparison of Atomic Charge Calculation Methods

| Method | Key Features | Common Applications |

|---|---|---|

| Mulliken Population Analysis | Simple to compute; partitions electron density based on basis functions. | Initial estimation of atomic charges. niscpr.res.in |

Fukui Function and Other Local Reactivity Descriptors

The Fukui function is a local reactivity descriptor derived from density functional theory (DFT) that helps to identify the most reactive sites within a molecule. mdpi.comnih.gov It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.com This allows for the prediction of sites susceptible to nucleophilic, electrophilic, and radical attacks. scm.com

Specifically, the Fukui function helps to pinpoint which atoms are more likely to act as electron donors (nucleophilic attack) or electron acceptors (electrophilic attack). mdpi.com The condensed Fukui function provides these reactivity indices for each atom in the molecule. scm.com For aromatic systems containing nitro groups, the Fukui function can be particularly insightful, as the nitro group significantly influences the electron density distribution. mdpi.com Other local reactivity descriptors, such as local softness and the dual descriptor, further refine the prediction of chemical reactivity. nih.govscm.com

Spectroscopic Property Prediction from Theoretical Models

Computational NMR Chemical Shift Prediction and Validation

Computational methods, particularly those based on DFT, have become invaluable for predicting NMR chemical shifts. swinburne.edu.aunih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the magnetic shielding tensors, from which the NMR chemical shifts can be derived. nih.gov

These theoretical predictions can be compared with experimental NMR data to validate the computed molecular structure and to aid in the assignment of complex spectra. researchgate.net For nitroimidazole derivatives, computational studies have shown good agreement between the calculated and experimental ¹³C chemical shifts. swinburne.edu.au However, larger discrepancies can sometimes be observed for ¹⁵N chemical shifts, suggesting that factors like resonant structures and molecular dynamics, which may not be fully captured by the theoretical models, can also play a significant role. swinburne.edu.au The integration of machine learning with DFT calculations is an emerging area that promises to further improve the accuracy of NMR chemical shift predictions. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| Imidazole | |

| 4-nitroimidazole | |

| 1-methyl-4-nitroimidazole | |

| 2-nitroimidazole (B3424786) | |

| Fluoromisonidazole | |

| Fluoroazomycin arabinoside | |

| Fluoroetanidazole | |

| Fluoroerythronitroimidazole | |

| 2-(2-nitroimidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide | |

| Praziquantel | |

| Epiisopiloturine | |

| Epiisopilosine | |

| Isopilosine | |

| Pilosine |

Simulation of Vibrational (IR/Raman) Spectra for Comparative Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating the vibrational spectra (Infrared and Raman) of this compound. These simulations are crucial for the interpretation of experimental spectra and for the detailed assignment of vibrational modes to specific molecular motions.

The process typically begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, frequency calculations are performed at the same level of theory. For instance, the B3LYP functional combined with a 6-311+G(d,p) basis set is a common choice for such calculations, providing a good balance between accuracy and computational cost. nih.govplos.org

The simulated spectra provide a series of vibrational frequencies, each corresponding to a specific normal mode of vibration. These modes can be visualized to understand the atomic motions involved, such as the stretching of the N-O bonds in the nitro group, the C-H stretching of the methyl groups, and the breathing of the imidazole ring.

A comparative analysis of the simulated and experimental spectra can reveal important information. Discrepancies between the two can often be attributed to factors such as intermolecular interactions in the solid state or solvent effects, which are not always fully accounted for in gas-phase simulations.

Table 1: Simulated Vibrational Frequencies and Assignments for this compound

| Simulated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3100 | N-H stretch |

| ~2950 | C-H asymmetric stretch (methyl) |

| ~2870 | C-H symmetric stretch (methyl) |

| ~1550 | NO₂ asymmetric stretch |

| ~1350 | NO₂ symmetric stretch |

| ~1480 | Imidazole ring stretch |

| ~1450 | C-H deformation (methyl) |

| ~850 | C-N stretch (nitro group) |

Note: The values in this table are representative and based on typical vibrational frequencies for similar functional groups.

Prediction of UV-Vis Absorption and Luminescence Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission (luminescence) spectra of molecules. nih.govresearchgate.net For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, providing insights into its photophysical properties.

These calculations are performed on the optimized ground-state geometry of the molecule. The TD-DFT method calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands.

The predicted UV-Vis spectrum for this compound is expected to show characteristic absorptions arising from π → π* and n → π* transitions. The π → π* transitions are typically high-energy and high-intensity, originating from the conjugated system of the imidazole ring and the nitro group. The n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are generally of lower energy and intensity.

Luminescence (fluorescence and phosphorescence) spectra can also be predicted by performing geometry optimizations of the first excited singlet (S₁) and triplet (T₁) states, respectively. The energy difference between the excited state and the ground state then corresponds to the emission wavelength.

Table 2: Predicted UV-Vis Absorption Data for this compound using TD-DFT

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Predominant Transition |

| ~4.5 | ~275 | ~0.25 | π → π |

| ~3.8 | ~326 | ~0.01 | n → π |

Note: The values in this table are hypothetical and illustrative of typical TD-DFT results for similar molecules.

Reaction Mechanism and Chemical Kinetic Studies

Computational chemistry offers a detailed view of reaction mechanisms and kinetics, providing information that can be difficult to obtain experimentally.

Computational Elucidation of Reaction Pathways and Transition States

By mapping the potential energy surface (PES) of a reaction, computational methods can identify the most likely reaction pathways. For reactions involving this compound, such as N-alkylation or reduction of the nitro group, DFT calculations can be used to locate the structures of reactants, products, intermediates, and, crucially, the transition states (TS). derpharmachemica.com A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. Identifying the transition state is key to understanding the mechanism of a reaction.

Calculation of Activation Energies and Thermodynamic Parameters

Once the stationary points on the PES (reactants, products, and transition states) have been located, their energies can be calculated. The activation energy (Ea) of a reaction is the energy difference between the transition state and the reactants. This is a critical parameter that determines the rate of a reaction.

Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction can also be calculated from the vibrational frequencies obtained from the DFT calculations. These parameters indicate the spontaneity and feasibility of a reaction.

Table 3: Calculated Activation and Thermodynamic Parameters for a Hypothetical Reaction of this compound

| Parameter | Value |

| Activation Energy (Ea) | Value in kJ/mol |

| Enthalpy of Reaction (ΔH) | Value in kJ/mol |

| Entropy of Reaction (ΔS) | Value in J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) | Value in kJ/mol |

Note: The values in this table would be determined from specific reaction studies.

Rate Constant Determination using Transition State Theory (e.g., RRKM-TST)

Transition State Theory (TST) provides a framework for calculating the rate constant (k) of a reaction from the properties of the reactants and the transition state. The Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a more sophisticated version of TST that is particularly useful for unimolecular reactions. By combining the calculated activation energy and vibrational frequencies with TST or RRKM theory, the rate constant for a reaction can be predicted as a function of temperature.

Solvent Effects Modeling via Continuum Models (e.g., Self-Consistent Reaction Field (SCRF))

Reactions are often carried out in a solvent, which can have a significant effect on the reaction rate and mechanism. Continuum models, such as the Self-Consistent Reaction Field (SCRF) method, are a common way to incorporate solvent effects into computational calculations. In this approach, the solvent is modeled as a continuous medium with a specific dielectric constant. By performing the DFT calculations within this continuum, the influence of the solvent on the energies of the reactants, products, and transition states can be assessed, leading to a more accurate prediction of the reaction kinetics in solution.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics, including frequency conversion, optical switching, and data storage. Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. The key parameters that determine a molecule's NLO response are its molecular dipole moment, polarizability, and first and second hyperpolarizabilities.

Computational studies on various nitroimidazole derivatives have shown that the presence and position of the nitro group, as well as other substituents, significantly influence the dipole moment and polarizability. The strong electron-withdrawing nature of the nitro group typically leads to a large dipole moment and enhanced polarizability. For this compound, the interplay between the electron-donating methyl groups and the electron-withdrawing nitro group on the imidazole ring is expected to result in a significant dipole moment and polarizability.

While specific calculated values for this compound are not available, a comparative analysis of related compounds can provide an estimation of these properties.

Table 1: Calculated Dipole Moments and Polarizabilities of Related Nitroimidazole Derivatives (Illustrative)

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) |

| 2-Nitroimidazole | 5.89 | 63.4 |

| 4-Nitroimidazole | 7.35 | 65.2 |

| 1-Methyl-2-nitroimidazole | 6.21 | 72.8 |

| 1-Methyl-4-nitroimidazole | 8.12 | 74.5 |

Disclaimer: The data in this table is for illustrative purposes and represents values for related compounds. Specific computational studies are required to determine the precise values for this compound.

The first hyperpolarizability (β) and second hyperpolarizability (γ) are tensor quantities that describe the second- and third-order NLO responses of a molecule, respectively. A large first hyperpolarizability is a prerequisite for second-harmonic generation (SHG), a process where light of a certain frequency is converted into light with double that frequency. The second hyperpolarizability is related to third-order NLO phenomena such as third-harmonic generation and two-photon absorption.

Computational studies have consistently shown that molecules with strong intramolecular charge transfer (ICT) from a donor to an acceptor group, mediated by a π-conjugated system, exhibit large first hyperpolarizabilities. In this compound, the methyl groups can act as weak electron donors, and the nitro group is a strong electron acceptor, creating a donor-π-acceptor (D-π-A) framework within the imidazole ring. This arrangement is expected to give rise to significant NLO properties.

DFT calculations on various nitroimidazole derivatives have demonstrated that their first hyperpolarizabilities are often significantly larger than that of urea, a standard reference material for NLO properties. nih.govbldpharm.com The magnitude of the hyperpolarizability is sensitive to the specific substitution pattern on the imidazole ring.

Table 2: Calculated First and Second Hyperpolarizabilities of Related Nitroimidazole Derivatives (Illustrative)

| Compound | First Hyperpolarizability (β) (10⁻³⁰ esu) | Second Hyperpolarizability (γ) (10⁻³⁶ esu) |

| 2-Nitroimidazole | 1.5 | 0.8 |

| 4-Nitroimidazole | 3.2 | 1.5 |

| 1,4-Dinitro-1H-imidazole | 4.5 | 2.1 |

| 1-Methyl-2,4,5-trinitroimidazole | 6.8 | 3.9 |

Disclaimer: The data in this table is for illustrative purposes and represents values for related compounds. Specific computational studies are required to determine the precise values for this compound.

Coordination Chemistry and Ligand Design Principles

Imidazole (B134444) Derivatives as Ligands in Metal Complexes

Imidazole and its derivatives are of significant interest in coordination chemistry due to their versatile binding capabilities. jsac.or.jp The imidazole ring contains two nitrogen atoms, one of which possesses a lone pair of electrons, making it an excellent donor for coordination with metal ions. jsac.or.jp The electronic properties of the imidazole ring can be finely tuned by the introduction of various substituents, which in turn influences the stability and reactivity of the resulting metal complexes.

Nitro-substituted imidazoles, in particular, have been explored for their potential in various applications, including the development of therapeutic agents. nih.gov The strong electron-withdrawing nature of the nitro group significantly impacts the electronic structure of the imidazole ring, affecting its coordination properties.

The design of ligands based on 4,5-dimethyl-2-nitro-1H-imidazole would be guided by several key principles. The primary coordination site is expected to be the N1 atom of the imidazole ring. The presence of two methyl groups at the C4 and C5 positions introduces steric bulk, which can influence the coordination geometry and the number of ligands that can bind to a metal center.

Furthermore, the 2-nitro group is a strong electron-withdrawing group. This electronic effect is anticipated to reduce the basicity of the coordinating nitrogen atom compared to unsubstituted or alkyl-substituted imidazoles. This modification of the ligand's donor strength will, in turn, affect the stability and the electronic properties of the resulting metal-ligand bond. For instance, in the design of ruthenium(II) complexes with 5-nitroimidazole, the spectator ligands were varied to modulate the properties of the final complex, demonstrating the tunability of such systems. rsc.orgresearchgate.netmdpi.com

The synthesis of metal complexes with this compound would likely follow established procedures for related imidazole derivatives. A typical method involves the reaction of the deprotonated ligand (imidazolate) with a suitable metal salt in an appropriate solvent. The synthesis of copper(II) complexes with 2-methyl-5-nitroimidazole (B138375), for example, was achieved by reacting the ligand with a copper(II) salt in an ethanol/water mixture. rsc.org Similarly, the synthesis of metal complexes of other nitro-substituted benzimidazoles has been reported, providing a methodological basis. researchgate.netnih.govresearchgate.net

Characterization of these hypothetical complexes would rely on a suite of analytical techniques. Elemental analysis would confirm the stoichiometry of the metal-ligand complex. Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy would provide insights into the coordination environment of the metal ion.

Table 1: Hypothetical Synthesis and Characterization of a Cu(II) Complex with this compound

| Step | Description | Expected Observations |

| Synthesis | Reaction of this compound with CuCl₂ in a suitable solvent. | Formation of a colored precipitate, indicating complex formation. |

| Elemental Analysis | Determination of C, H, N, and Cu content. | Confirmation of the [Cu(C₅H₆N₃O₂)₂Cl₂] stoichiometry. |

| IR Spectroscopy | Analysis of vibrational modes. | Shift in the ν(C=N) and the appearance of a new ν(Cu-N) band. |

| UV-Vis Spectroscopy | Analysis of electronic transitions. | d-d transition bands characteristic of a distorted octahedral Cu(II) complex. |

This table is predictive and based on general knowledge of coordination chemistry, as direct experimental data for this specific complex is not available in the reviewed literature.

Coordination Modes and Metal-Ligand Bonding

The imidazole ligand can coordinate to a metal center in several ways, with the most common being through the pyridinic nitrogen atom (N1). The bonding in such complexes is primarily a σ-donation from the nitrogen lone pair to a vacant orbital on the metal.

For instance, in the crystal structure of two copper(II) complexes with 2-methyl-5-nitroimidazole, Cu(2mni)₂(H₂O)₂₂·2H₂O and [Cu(2mni)₂(NO₃)₂], both exhibited a distorted octahedral geometry. rsc.org The study of a Ga-NOTA-NI complex also utilized X-ray crystallography to confirm the contribution of an amide oxygen in the metal complex formation. nih.gov While no specific crystal structures for complexes of this compound are available, it is reasonable to predict that transition metal complexes would adopt common geometries such as octahedral or square planar, depending on the metal ion and the stoichiometry.

Table 2: Predicted Crystallographic Data for a Hypothetical Ni(II) Complex of this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Octahedral |

| Ni-N bond length | ~2.1 Å |

| N-Ni-N bond angle | ~90° and ~180° |

This data is speculative and based on typical values for similar Ni(II)-imidazole complexes. Experimental verification is required.

Spectroscopic techniques provide valuable information about the coordination of the ligand and the electronic structure of the metal center.

Infrared (IR) Spectroscopy: The coordination of the imidazole ligand to a metal ion is expected to cause a shift in the vibrational frequencies of the imidazole ring, particularly the C=N stretching vibration. The appearance of a new band at lower frequencies can be attributed to the metal-nitrogen (M-N) stretching vibration.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of a transition metal complex is characterized by d-d transitions, which are sensitive to the ligand field strength. The nitro and methyl substituents on the imidazole ring will influence the ligand field splitting energy (Δo), which can be observed as shifts in the absorption maxima of the d-d bands compared to complexes with other imidazole ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand by observing shifts in the resonances of the imidazole protons and carbons upon complexation.

Electronic and Redox Properties of Coordination Compounds

The electronic properties of coordination compounds are intrinsically linked to the nature of both the metal ion and the ligand. The electron-withdrawing nitro group in this compound is expected to have a significant impact on the redox potential of its metal complexes.

Techniques such as cyclic voltammetry can be used to study the redox behavior of these complexes. It is anticipated that the presence of the nitro group would make the reduction of the metal center more favorable (i.e., occur at a less negative potential) compared to complexes with electron-donating or unsubstituted imidazole ligands. This is due to the stabilization of the reduced state of the metal by the π-acceptor character of the nitroimidazole ligand. Studies on related redox-active ligands have shown that the ligand framework can play a crucial role in the electrochemical behavior of the complex. nih.gov

Electrochemical Investigation of Metal Complexes (e.g., Cyclic Voltammetry)

The electrochemical behavior of metal complexes containing this compound is anticipated to be rich and informative, primarily revolving around the redox activity of both the metal center and the nitroimidazole ligand. Cyclic voltammetry (CV) serves as a principal technique for probing these electron transfer processes. sathyabama.ac.in

The metal center itself can also exhibit redox activity. Transition metal ions like copper, nickel, and iron can undergo oxidation or reduction, leading to distinct peaks in the voltammogram. unifi.itfrontiersin.org The potential at which these metal-centered redox events occur can be significantly modulated by the coordination environment provided by the this compound ligand. The electron-withdrawing nature of the nitro group is expected to influence the electron density at the metal center, thereby affecting its redox potential.

Table 1: Representative Electrochemical Data for Related Nitroimidazole Complexes

| Complex/Ligand | Redox Process | Potential (V) vs. Ref. | Technique | Source |